(4,5-Dichloro-2-methylphenyl)methanol
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Overview
Description
(4,5-Dichloro-2-methylphenyl)methanol is an organic compound characterized by the presence of two chlorine atoms and a methyl group attached to a benzene ring, with a hydroxymethyl group (-CH2OH) at the para position relative to the methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dichloro-2-methylphenyl)methanol typically involves the chlorination of 2-methylphenol (o-cresol) followed by a reduction reaction. One common method is the chlorination of 2-methylphenol using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to produce 4,5-dichloro-2-methylphenol. This intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride (NaBH4) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and cost-effectiveness, with considerations for safety and environmental impact. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4,5-Dichloro-2-methylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 4,5-Dichloro-2-methylbenzoic acid or 4,5-Dichloro-2-methylbenzaldehyde.
Reduction: 4,5-Dichloro-2-methylbenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4,5-Dichloro-2-methylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4,5-Dichloro-2-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4,5-Dichloro-2-fluoro-3-methylphenyl)methanol
- 2,4-Dichloro-5-methylphenol
- 2’,4’-Dichloro-2-hydroxy-5-methylbenzophenone
Uniqueness
(4,5-Dichloro-2-methylphenyl)methanol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C8H8Cl2O |
---|---|
Molecular Weight |
191.05 g/mol |
IUPAC Name |
(4,5-dichloro-2-methylphenyl)methanol |
InChI |
InChI=1S/C8H8Cl2O/c1-5-2-7(9)8(10)3-6(5)4-11/h2-3,11H,4H2,1H3 |
InChI Key |
FJHBRMNFPCGBLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CO)Cl)Cl |
Origin of Product |
United States |
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